Cas no 13700-02-2 (2-Chloroethyl Methanethiosulfonate)

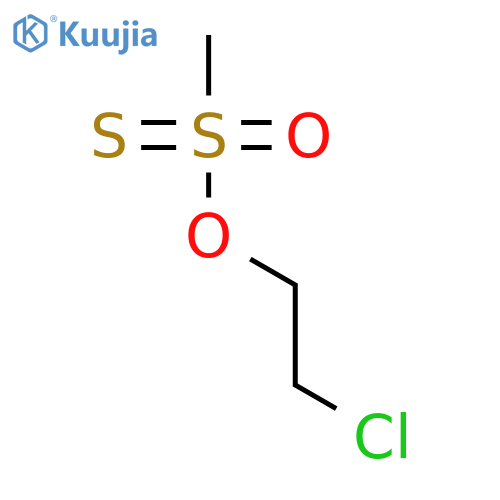

13700-02-2 structure

商品名:2-Chloroethyl Methanethiosulfonate

CAS番号:13700-02-2

MF:C3H7ClO2S2

メガワット:174.669477701187

CID:824761

2-Chloroethyl Methanethiosulfonate 化学的及び物理的性質

名前と識別子

-

- 2-Chloroethyl Methanethiosulfonate

- S-(2-chloroethyl) methanesulfonothioate

- 2-Chloro-ethanethiol Methanesulfonate

- Methanesulfonothioic Acid S-(2-Chloroethyl) Ester

-

計算された属性

- せいみつぶんしりょう: 173.95800

じっけんとくせい

- あんていせい: Moisture Sensitive

- PSA: 67.82000

- LogP: 1.99880

2-Chloroethyl Methanethiosulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C366125-5mg |

2-Chloroethyl Methanethiosulfonate |

13700-02-2 | 5mg |

$ 98.00 | 2023-09-08 | ||

| TRC | C366125-100mg |

2-Chloroethyl Methanethiosulfonate |

13700-02-2 | 100mg |

$ 1206.00 | 2023-04-18 | ||

| TRC | C366125-25mg |

2-Chloroethyl Methanethiosulfonate |

13700-02-2 | 25mg |

$ 368.00 | 2023-09-08 | ||

| TRC | C366125-10mg |

2-Chloroethyl Methanethiosulfonate |

13700-02-2 | 10mg |

$ 161.00 | 2023-09-08 | ||

| TRC | C366125-50mg |

2-Chloroethyl Methanethiosulfonate |

13700-02-2 | 50mg |

$ 701.00 | 2023-04-18 |

2-Chloroethyl Methanethiosulfonate 関連文献

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

13700-02-2 (2-Chloroethyl Methanethiosulfonate) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬